molecular formula C22H24N2O6S2 B12478811 N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}-3,4-dimethoxybenzenesulfonamide

N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}-3,4-dimethoxybenzenesulfonamide

Cat. No.: B12478811
M. Wt: 476.6 g/mol
InChI Key: YASSJCNUDCSHQF-UHFFFAOYSA-N
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Description

N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}-3,4-dimethoxybenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their broad range of biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}-3,4-dimethoxybenzenesulfonamide typically involves a multi-step process. One common method includes the reaction of 2,6-dimethylphenylamine with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 3,4-dimethoxybenzenesulfonyl chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}-3,4-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}-3,4-dimethoxybenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}-3,4-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways and processes, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide
  • N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide
  • N-(3-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide

Uniqueness

N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}-3,4-dimethoxybenzenesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of sulfonamide and dimethoxybenzene moieties allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H24N2O6S2

Molecular Weight

476.6 g/mol

IUPAC Name

N-[4-[(2,6-dimethylphenyl)sulfamoyl]phenyl]-3,4-dimethoxybenzenesulfonamide

InChI

InChI=1S/C22H24N2O6S2/c1-15-6-5-7-16(2)22(15)24-31(25,26)18-10-8-17(9-11-18)23-32(27,28)19-12-13-20(29-3)21(14-19)30-4/h5-14,23-24H,1-4H3

InChI Key

YASSJCNUDCSHQF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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